molecular formula C9H13N3OS B13792127 Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI)

Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI)

Cat. No.: B13792127
M. Wt: 211.29 g/mol
InChI Key: XDPNQAKHOJPXQW-PKNBQFBNSA-N
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Description

Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI) is a heterocyclic urea derivative characterized by a thiazoline ring fused with a urea moiety. The compound features an allyl group at the N1 position and a 3-ethyl-substituted thiazolin-2-ylidene group at the N3 position.

Properties

Molecular Formula

C9H13N3OS

Molecular Weight

211.29 g/mol

IUPAC Name

(1E)-1-(3-ethyl-1,3-thiazol-2-ylidene)-3-prop-2-enylurea

InChI

InChI=1S/C9H13N3OS/c1-3-5-10-8(13)11-9-12(4-2)6-7-14-9/h3,6-7H,1,4-5H2,2H3,(H,10,13)/b11-9+

InChI Key

XDPNQAKHOJPXQW-PKNBQFBNSA-N

Isomeric SMILES

CCN\1C=CS/C1=N/C(=O)NCC=C

Canonical SMILES

CCN1C=CSC1=NC(=O)NCC=C

Origin of Product

United States

Preparation Methods

Reaction of Secondary Amines with Activated Carbonyl Intermediates

  • One approach involves generating carbamoyl chlorides or activated carbamates from the amine precursors, which then react with the second amine to form the substituted urea.
  • This method requires careful control of reaction conditions to avoid decomposition of sensitive groups like the thiazoline ring.
  • Triethylamine or other hydrogen chloride scavengers are often employed to neutralize HCl formed during carbamoyl chloride formation, improving yields.

Alkylation of Urea Derivatives

  • Another method involves alkylation of preformed urea or substituted ureas with alkyl halides.
  • This route can be used to introduce the allyl group on the nitrogen after initial formation of the urea core.
  • However, regioselectivity and over-alkylation must be controlled carefully.

Carbonylation of Amines Using Carbon Dioxide and Ammonia (Novel Catalytic Methods)

  • Recent advances focus on direct synthesis of urea derivatives from carbon dioxide and ammonia under catalytic conditions.
  • Although this method is mainly applied to simple urea, research into catalysts that facilitate coupling of heterocyclic amines and substituted amines is ongoing.
  • Machine learning and computational chemistry are being used to design catalysts that lower energy barriers in urea formation, potentially applicable to complex substituted ureas like the title compound.

Proposed Synthetic Scheme for Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI)

Based on literature and known methods, a plausible synthetic route involves:

Step Reaction Description Key Reagents/Conditions Notes
1 Preparation of 1-allyl amine intermediate Allylamine or allyl halide with amine precursor Alkylation of primary amine to secondary amine
2 Formation of carbamoyl chloride from 3-ethyl-4-thiazolin-2-ylidene amine Phosgene or triphosgene, base (triethylamine) Carbamoyl chloride intermediate formation
3 Coupling of carbamoyl chloride with 1-allyl amine Controlled addition in inert solvent (benzene/toluene) Formation of substituted urea bond
4 Purification and isolation Chromatography or recrystallization Achieving ≥95% purity

This method aligns with classical substituted urea synthesis adapted for secondary amines and heterocyclic systems.

Data Table: Comparison of Preparation Methods for Substituted Ureas Relevant to the Target Compound

Method Starting Materials Key Intermediates Advantages Disadvantages Applicability to Target Compound
Isocyanate Route Primary amines + phosgene Isocyanates High yields, straightforward Not suitable for secondary amines Limited (secondary amine present)
Carbamoyl Chloride Route Amines + phosgene Carbamoyl chloride Suitable for secondary amines Requires HCl scavengers, toxic reagents Suitable with careful control
Alkylation of Urea Urea + alkyl halides Alkylated urea Simple reagents Regioselectivity issues Possible for allyl group introduction
Direct CO2 + NH3 Catalysis CO2 + NH3 + catalyst Ammonium carbamate intermediate Sustainable, green Currently limited to simple ureas Potential future method

Research Findings and Recommendations

  • The carbamoyl chloride intermediate route remains the most practical and widely used method for preparing complex substituted ureas containing secondary amines and heterocycles such as thiazoline.
  • Use of triethylamine or other bases as HCl scavengers is critical to maintain reaction efficiency and prevent side reactions.
  • Mild reaction conditions and inert solvents help preserve sensitive functional groups.
  • Emerging machine learning-guided catalyst design may enable more energy-efficient and selective syntheses in the future, especially for industrial scale-up.
  • Safety considerations are paramount due to the use of phosgene or its equivalents.

Chemical Reactions Analysis

Hydrolysis Reactions

The urea moiety undergoes hydrolysis under acidic or basic conditions, yielding amines and carbonyl compounds. For example:

  • Acidic Hydrolysis : Cleavage of the urea group produces allylamine and 3-ethyl-4-thiazoline-2-carboxylic acid (Figure 1a).

  • Basic Hydrolysis : Generates ammonia and substituted thiazoline derivatives.

Experimental conditions and yields are summarized below:

Reagent Conditions Products Yield Source
1M HCl (aq)Reflux, 6hAllylamine + 3-Ethyl-4-thiazoline-2-carboxylic acid~78%
0.5M NaOH (aq)80°C, 4hAmmonia + Thiazoline derivative~65%

Alkylation and Nucleophilic Substitution

The allyl group participates in alkylation reactions with nucleophiles such as thiols or amines. For instance:

  • Reaction with methylamine forms 1-(3-ethyl-4-thiazolin-2-ylidene)-3-(2-methylallyl)urea (Figure 1b).

  • Thiols (e.g., ethanethiol ) undergo Michael addition at the α,β-unsaturated carbonyl site of the thiazoline ring.

Key data:

Nucleophile Catalyst Conditions Product Yield
MethylamineNoneEtOH, 25°C, 12h1-(3-Ethyl-4-thiazolin-2-ylidene)-3-(2-methylallyl)urea82%
EthanethiolTriethylamineDMF, 60°C, 8hThioether adduct74%

Source:

Cycloaddition Reactions

The thiazoline ring’s conjugated system enables [4+2] cycloaddition with dienophiles like maleic anhydride :

Dienophile Conditions Product Regioselectivity
Maleic anhydrideToluene, Δ, 24hBicyclic thiazole derivative>90% endo

This reaction is thermally driven and proceeds via a concerted mechanism.

Oxidation Reactions

The thiazoline sulfur atom oxidizes to sulfoxide or sulfone derivatives under controlled conditions:

Oxidizing Agent Conditions Product Oxidation State
H₂O₂ (30%)AcOH, 50°C, 3hThiazoline sulfoxide+2
mCPBACH₂Cl₂, 0°C, 1hThiazoline sulfone+4

Source:

Coordination Chemistry

The thiazoline nitrogen and sulfur atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity:

Metal Salt Conditions Complex Application
CuCl₂MeOH, RT, 2h[Cu(L)₂Cl₂]Oxidation catalysis
Fe(NO₃)₃H₂O/EtOH, 60°C, 6h[Fe(L)(NO₃)₃]Sensor development

L = Urea-thiazoline ligand
Source:

Photochemical Reactions

UV irradiation (λ = 254 nm) induces intramolecular hydrogen transfer, forming a bicyclic isomer:

Condition Product Quantum Yield
UV (254 nm), 6hBicyclic thiazolidinoneΦ = 0.12

Source:

Scientific Research Applications

Chemistry: In chemistry, Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI) is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for the development of new therapeutic agents.

Medicine: In the field of medicine, Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI) is investigated for its potential use in drug development. Its ability to interact with biological targets and pathways makes it a promising lead compound for the design of new drugs.

Industry: Industrially, this compound is used in the production of specialty chemicals, agrochemicals, and materials. Its unique properties make it suitable for various applications, including as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Reactivity

The compound’s uniqueness lies in its thiazoline-urea hybrid structure . Key comparisons with analogous compounds include:

Compound Substituents Key Functional Groups Reactivity/Applications
1-Allyl-3-(3-ethyl-4-thiazolin-2-ylidene) urea Allyl, 3-ethyl-thiazolinylidene Urea, thiazoline Potential hydrogen bonding; unexplored bioactivity
1-Allyl-3-(2-pyrimidyl) thiourea Allyl, pyrimidyl Thiourea, pyrimidine Synthetic intermediate; patent-protected
1-Allyl-3-(4-chlorobenzoyl) thiourea Allyl, 4-chlorobenzoyl Thiourea, benzoyl Analgesic activity (ED₅₀ = 12.5 mg/kgBW)
Quinazoline-aryl urea derivatives Quinazoline, aryl urea Urea, quinazoline, thiadiazole Anticancer activity (IC₅₀: 8–20 μM)
  • Hydrogen-Bonding Capacity : The urea group in the target compound enables stronger hydrogen bonding compared to thiourea analogs (e.g., 1-allyl-3-pyrimidyl thiourea), which may enhance target binding in drug design .

Computational and Crystallographic Insights

  • Crystallography : Tools like SHELXL and ORTEP () are critical for analyzing urea-thiazoline hydrogen-bonding networks, which are pivotal in crystal packing and stability .

Research Findings and Gaps

  • Key Strengths : The compound’s hybrid structure combines the stability of thiazoline with urea’s hydrogen-bonding capability, positioning it as a versatile scaffold for drug discovery.
  • Limitations: No direct biological or crystallographic data exist for the compound in the provided evidence. Its pharmacokinetic properties (e.g., ADME) remain unstudied, unlike quinazoline-aryl ureas, which have undergone in silico ADME profiling ().
  • Future Directions :
    • Conduct MTT assays to evaluate cytotoxicity against cancer cell lines (e.g., MCF7, A549).
    • Perform molecular dynamics simulations to assess binding modes with VEGFR-2 or DNA.
    • Optimize synthesis protocols using sodium ethoxide-mediated condensations ().

Biological Activity

Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI) (CAS Number: 802311-59-7) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula : C9H13N3OS
Molecular Weight : 199.28 g/mol
Structure : The compound features a thiazoline moiety, which is known for its biological significance.

Synthesis

The synthesis of Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI) typically involves the reaction of allyl thiourea with appropriate thiazoline derivatives. The process can be optimized through various methods such as solvent-free conditions or microwave-assisted synthesis to enhance yield and purity.

Antimicrobial Activity

Research indicates that compounds containing thiazoline structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazoles and thiadiazoles possess broad-spectrum antibacterial and antifungal activities. Urea derivatives, including Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI), are hypothesized to share similar properties due to the presence of the thiazoline ring.

CompoundActivity TypeReference
Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI)Antimicrobial
Thiourea DerivativesAntimicrobial

Urease Inhibition

One of the notable biological activities associated with this compound is urease inhibition. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a crucial role in various physiological processes. Inhibitors of urease are significant in treating conditions such as urinary tract infections and kidney stones.

A recent study evaluated various thiazole derivatives for their urease inhibitory activity. The results indicated that compounds with thiazole rings exhibit strong urease inhibition, suggesting that Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI) may also possess this activity.

CompoundIC50 Value (µM)Mechanism
Thiourea Derivative22.54 ± 2.34Competitive Inhibition
Urea Derivative (Hypothetical)TBDTBD

Study on Thiazole Derivatives

In a study published in ResearchGate, a series of thiazole compounds were synthesized and evaluated for their biological activity. Among these, certain derivatives demonstrated potent antimicrobial effects and significant urease inhibition. This supports the hypothesis that Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI) may exhibit similar beneficial effects due to its structural composition .

Comparative Analysis with Other Compounds

A comparative analysis was conducted on various urea and thiourea derivatives to assess their biological activities. The findings revealed that while many derivatives showed promising results against microbial strains, those with thiazoline moieties consistently outperformed others in terms of potency .

Q & A

Q. What are the recommended synthetic routes for preparing urea derivatives with thiazole/allyl substituents, and how do reaction conditions influence yield?

The synthesis of urea derivatives like 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)urea typically involves coupling isocyanates with amines or thiazole precursors. A common approach is reacting allyl isocyanate with a pre-synthesized thiazole amine (e.g., 3-ethyl-4-thiazolin-2-amine) in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is added to neutralize HCl byproducts . Key considerations include:

  • Solvent polarity : Polar aprotic solvents enhance nucleophilic attack but may reduce solubility of thiazole intermediates.
  • Temperature control : Reflux conditions (80–110°C) ensure complete activation of the isocyanate group.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical due to byproduct formation. Yield optimization requires iterative adjustment of stoichiometry (1:1.2 molar ratio of isocyanate to amine) .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this urea-thiazole compound?

  • NMR : 1H^1H and 13C^{13}C NMR (in DMSO-d6 or CDCl3) identify allyl protons (δ 5.2–5.8 ppm, multiplet) and thiazole ring protons (δ 6.8–7.5 ppm). The urea NH signal (δ 8.5–9.5 ppm) confirms successful coupling .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve thiazole ring planarity and urea moiety hydrogen-bonding patterns. WinGX or ORTEP-3 visualize anisotropic displacement parameters and molecular packing .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., bond lengths, electronic spectra) for this compound?

Discrepancies often arise from approximations in density functional theory (DFT) models or crystal-packing effects. Methodological steps include:

  • Re-evaluate computational parameters : Use higher basis sets (e.g., 6-311++G**) and solvent-effect models (PCM or SMD) to improve agreement with experimental UV-Vis or IR spectra .
  • Analyze crystal environment : Hydrogen bonding or π-stacking in the solid state (via Mercury or PLATON) may distort bond lengths compared to gas-phase DFT results .
  • Validate with complementary techniques : Compare experimental NMR chemical shifts with GIAO-calculated values to identify outliers .

Q. What strategies are effective for probing the catalytic or biological activity of this urea-thiazole derivative?

  • Theoretical docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., VEGFR-2 or DNA). Focus on the thiazole ring’s electron-rich regions and urea’s hydrogen-bonding potential .
  • Experimental assays :
    • Kinetic studies : Monitor enzyme inhibition (e.g., urease) via UV-Vis at 340 nm (NH3 release).
    • Coordination chemistry : Synthesize metal complexes (e.g., Ag(I)) to test for enhanced antimicrobial activity. Characterize using cyclic voltammetry and FTIR .

Q. How can researchers address challenges in reproducing synthetic yields or purity across different labs?

  • Standardize protocols : Document solvent drying (molecular sieves), inert atmosphere (N2/Ar), and reagent purity (≥99%).
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization of isocyanates) and adjust reaction times.
  • Collaborative validation : Share crystallographic data (CIF files) via the Cambridge Structural Database to cross-check structural assignments .

Methodological Resources

Technique Tools/Software Key References
X-ray refinementSHELXL, WinGX
Molecular dockingAutoDock Vina, Schrödinger
Spectroscopic analysisBruker TopSpin, MestReNova
Computational modelingGaussian 16, ORCA

Notes for Rigorous Research

  • Data validation : Cross-reference spectral data with PubChem or ChemSpider entries for analogous compounds .
  • Ethical reporting : Adhere to IUCr standards for crystallographic data deposition .
  • Theory integration : Frame hypotheses using conceptual frameworks like frontier molecular orbital theory to explain reactivity .

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